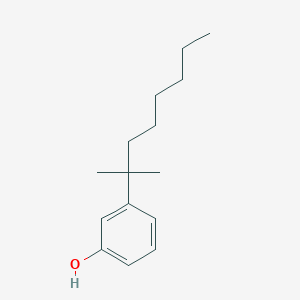

3-(2-Methyloctan-2-yl)phenol

Description

Properties

IUPAC Name |

3-(2-methyloctan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-4-5-6-7-11-15(2,3)13-9-8-10-14(16)12-13/h8-10,12,16H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQDSPLBLFEXRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10509872 | |

| Record name | 3-(2-Methyloctan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70120-12-6 | |

| Record name | 3-(2-Methyloctan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Methyloctan 2 Yl Phenol and Analogues

Strategies for Selective Alkylation of Phenolic Scaffolds

The introduction of an alkyl group onto a phenol (B47542) ring, particularly a bulky tertiary alkyl group like 2-methyloctan-2-yl, requires careful control of reaction conditions to achieve the desired regioselectivity and to avoid side reactions.

Mechanistic Considerations in Phenol Alkylation Reactions

The alkylation of phenols typically proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group of the phenol is a strong activating group, directing incoming electrophiles to the ortho and para positions. The choice of catalyst and reaction conditions can significantly influence the ratio of these isomers.

A common method for phenol alkylation is the Friedel-Crafts alkylation , which often employs a Lewis acid catalyst. rsc.orgorgsyn.org However, this method can be plagued by issues such as polyalkylation and rearrangement of the alkylating agent. orgsyn.org For a tertiary alkyl group like the one in 3-(2-methyloctan-2-yl)phenol, the corresponding carbocation is relatively stable, reducing the likelihood of rearrangement.

The reaction mechanism can also involve the initial formation of a phenolic ether, which then undergoes an intramolecular rearrangement to the C-alkylated phenol. acs.org Computational studies using density functional theory (DFT) have helped to elucidate these pathways, suggesting that both direct C-alkylation and O-alkylation followed by rearrangement are plausible, with the specific pathway being dependent on the catalyst and conditions. acs.org The use of Brønsted acids can facilitate these migrations by protonating the ether, thereby lowering the activation energy for the rearrangement. acs.org

Catalytic Approaches to Branched Alkyl Chain Incorporation

A variety of catalytic systems have been developed to improve the selectivity and efficiency of phenol alkylation with branched alkenes.

Lewis and Brønsted Acids: Traditional Lewis acids like aluminum chloride (AlCl₃) and Brønsted acids like sulfuric acid are effective but can lead to a mixture of products. rsc.orgwhiterose.ac.uk Milder catalysts, such as solid acid catalysts like zeolites and supported aluminum phenolates, have been developed to enhance selectivity, particularly for ortho-alkylation. whiterose.ac.ukresearchgate.net For instance, a silica (B1680970) gel-supported aluminum phenolate (B1203915) catalyst has shown good ortho-selectivity in the alkylation of phenol with isobutene. whiterose.ac.uk

Metal-Based Catalysts: Transition metal catalysts have emerged as powerful tools for selective C-H functionalization. Rhenium complexes, such as Re₂(CO)₁₀, have been shown to catalyze the regioselective ortho- or para-monoalkylation of phenols with terminal alkenes. orgsyn.orgacs.org This method is advantageous as it often avoids the formation of multi-alkylated products. orgsyn.org Similarly, ruthenium-pincer complexes have been utilized for the ortho-alkylation of phenols. rsc.org

Organocatalysts: Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is an effective metal-free catalyst for the hydroarylation of olefins, leading to C-C bond formation with good yields and, in some cases, excellent para-selectivity. researchgate.net

A plausible direct synthesis of this compound would involve the Friedel-Crafts alkylation of phenol with 2-methyloctan-2-ol or 2-methyloct-1-ene in the presence of an acid catalyst. The meta substitution is not the electronically favored product, so a direct alkylation would likely yield a mixture of ortho and para isomers, with the desired meta isomer being a minor product, if formed at all.

Multi-step Synthetic Routes to Complex Alkylphenol Derivatives

Given the challenge of achieving meta-selectivity in direct phenol alkylation, multi-step synthetic routes are often necessary for the preparation of compounds like this compound. sparkl.meyoutube.com Retrosynthetic analysis is a key strategy in designing these routes. youtube.com

A potential multi-step synthesis could involve:

Protection of the hydroxyl group: The phenol can be converted to a methoxy (B1213986) group to alter its directing effects or for stability during subsequent reactions.

Introduction of the alkyl group: The alkyl group can be introduced onto the protected aromatic ring via a different type of reaction, such as a Grignard reaction with a suitable ketone or a coupling reaction.

Deprotection: The protecting group is removed in the final step to yield the desired phenol.

For instance, the synthesis of the related compound 2-[(1S,3R)-3-hydroxycyclohexyl]-5-(2-methyloctan-2-yl)phenol (CP-47,497) involves the preparation of a key intermediate, 2-(4-bromo-3-methoxyphenyl)-2-methyloctane. researchgate.net This suggests a viable strategy for synthesizing the target compound could start with 3-bromophenol. The hydroxyl group could be protected as a methyl ether, followed by a metal-halogen exchange and reaction with 2-octanone (B155638) to introduce the tertiary alcohol, which would then be reduced to the alkyl group. Finally, demethylation would yield the target phenol.

Stereoselective Synthesis and Chiral Resolution of Alkylated Phenols

The 2-methyloctan-2-yl group in the target compound is achiral. However, for analogs with chiral side chains, stereoselective synthesis or chiral resolution becomes crucial.

Stereoselective alkylation of phenols can be achieved using chiral auxiliaries or catalysts. For example, the addition of organolithium reagents to chiral imidoylphenols can produce enantiopure aminoalkylphenols. acs.org Organocatalysis has also been employed for the atroposelective N-alkylation to create axially chiral biaryl amino phenols. rsc.org

When a racemic mixture of a chiral alkylated phenol is produced, chiral resolution can be employed to separate the enantiomers. This can be achieved by:

Formation of diastereomers: The racemic phenol can be reacted with a chiral resolving agent to form a mixture of diastereomers, which can then be separated by physical methods like crystallization or chromatography. google.comgoogle.com Subsequent removal of the chiral auxiliary yields the separated enantiomers.

Chiral chromatography: Direct separation of enantiomers can be performed using high-performance liquid chromatography (HPLC) with a chiral stationary phase. nih.gov

Enzymatic resolution: Enzymes can selectively catalyze a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer from the product.

Modern Synthetic Techniques in Phenol Derivative Preparation

Modern organic synthesis offers a range of advanced techniques applicable to the preparation of alkylated phenols.

Flow Chemistry: Multi-step syntheses can be streamlined using continuous flow reactors, where reactants are passed through a series of interconnected modules, each performing a specific reaction. vapourtec.com This allows for better control over reaction parameters, improved safety, and easier scale-up.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields in various organic transformations, including coupling reactions that may be part of a multi-step synthesis of complex phenols. semanticscholar.org

Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based catalysts, often providing high levels of stereoselectivity and functional group tolerance. rsc.orgchinesechemsoc.org

C-H Functionalization: Direct C-H bond activation and functionalization is a highly atom-economical approach that avoids the need for pre-functionalized starting materials. rsc.org

Purification and Isolation of Synthetic Intermediates and Target Compounds

The purification of the final product and any intermediates is a critical step in the synthesis. A variety of techniques are available, and the choice depends on the physical and chemical properties of the compounds.

| Purification Technique | Principle | Application for Alkylphenols |

| Distillation | Separation based on differences in boiling points. | Useful for separating alkylphenols from starting materials or solvents, especially if they are liquids with sufficiently different boiling points. Azeotropic distillation can be used to separate isomers with close boiling points. google.com |

| Crystallization | Separation of a solid from a solution based on differences in solubility. | A common method for purifying solid alkylphenols and their intermediates. google.com |

| Chromatography | Separation based on differential partitioning between a stationary phase and a mobile phase. | |

| Column Chromatography | Uses a solid stationary phase (e.g., silica gel, alumina) packed in a column. | Widely used for the purification of a broad range of organic compounds, including alkylphenols. rsc.org |

| High-Performance Liquid Chromatography (HPLC) | A high-pressure version of column chromatography, offering higher resolution and speed. | Used for both analytical and preparative separation of alkylphenols, including the separation of isomers and enantiomers (with a chiral stationary phase). rsc.org |

| Counter-Current Chromatography (CCC) | A liquid-liquid partition chromatography technique that avoids a solid support. | Particularly effective for the separation of compounds with similar polarities, such as homologs of alkylphenols. rsc.org |

| Extraction | Separation based on differential solubility in two immiscible liquid phases. | A fundamental technique for work-up procedures to separate the product from reaction byproducts and catalysts. arcjournals.orgamanote.com Solid-phase extraction (SPE) is a modern variation that uses a solid sorbent. arcjournals.org |

Chromatographic Separation Techniques (e.g., Silica-gel Column Chromatography, Preparative HPLC)

Chromatographic techniques are extensively used for the purification of alkylphenols due to their ability to separate compounds based on differential partitioning between a stationary phase and a mobile phase.

Silica-gel Column Chromatography:

Silica-gel column chromatography is a widely adopted method for the purification of phenolic compounds, including alkylphenols. nih.gov The separation mechanism is based on the polarity of the compounds. In the case of alkylphenols, the hydroxyl group provides polarity, while the alkyl chain contributes to its nonpolar character. By using a suitable solvent system (mobile phase), compounds with different polarities can be effectively separated as they travel through the silica gel (stationary phase).

For instance, in the isolation of alkylphenols from natural sources like clove, a hexane (B92381) fraction of a methanol (B129727) extract was subjected to silica gel column chromatography to isolate eugenol (B1671780) and trans-isoeugenol. nih.gov Similarly, in the analysis of alkylphenols in environmental samples, silica-gel column chromatography is employed as a cleanup step to remove interfering substances before instrumental analysis. wrc.org.za The process typically involves packing a column with activated silica gel and eluting the sample with a solvent system, such as petroleum ether or a mixture of hexane and ether. wrc.org.zaosti.gov The effectiveness of this technique is demonstrated by its ability to remove dye completely from textile extracts with good recovery of octyl- and nonylphenol when used in combination with anhydrous MgSO4. pepolska.pl

A study on the separation of alkylphenols from coal-derived solvents utilized an acid-treated silica gel column to first remove nitrogen heterocycles before further separation by other chromatographic methods. osti.gov

Table 1: Exemplary Parameters for Silica-Gel Column Chromatography of Alkylphenols

| Parameter | Description | Source |

| Stationary Phase | Activated Silica Gel | wrc.org.za |

| Mobile Phase | Petroleum ether, n-hexane-ether mixtures | wrc.org.zaosti.gov |

| Application | Cleanup of environmental samples, isolation from natural extracts | nih.govwrc.org.za |

| Recovery | >75% for octyl- and nonylphenol (in combination with MgSO4) | pepolska.pl |

Preparative High-Performance Liquid Chromatography (HPLC):

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used for purifying larger quantities of compounds. It operates on the same principles as analytical HPLC but with larger columns and higher flow rates. For alkylphenols, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724)/water or methanol/water. tandfonline.comnih.gov

This technique has been successfully applied to separate and identify alkylphenols in various matrices. For example, a method using a C18 column with a mobile phase of acetonitrile and water was developed to quantify alkylphenols in meat and fish. tandfonline.com Another HPLC method employed a mixed-mode stationary phase (C18/SCX) with a methanol-water mobile phase for the determination of alkylphenol isomers in water samples. nih.gov The use of fluorescence or diode array detectors enhances the sensitivity and selectivity of the analysis. nih.govdphen1.com

In the synthesis of complex molecules containing the this compound moiety or its analogues, preparative HPLC is a crucial final step to achieve high purity. For example, after initial purification steps, fenchone (B1672492) derivatives with alkylphenol substituents were analyzed for purity using HPLC. mdpi.com

Table 2: Typical Conditions for Preparative HPLC of Alkylphenols

| Parameter | Description | Source |

| Stationary Phase | C18, C18/SCX (mixed-mode) | tandfonline.comnih.gov |

| Mobile Phase | Acetonitrile/water, Methanol/water | tandfonline.comnih.gov |

| Detector | Fluorescence Detector (FLD), Diode Array Detector (DAD) | nih.govdphen1.com |

| Application | Quantification in food and environmental samples, purity analysis of synthetic analogues | tandfonline.comnih.govmdpi.com |

Crystallization and Distillation for Compound Purification

Crystallization and distillation are classical purification techniques that remain highly relevant in the synthesis of phenolic compounds.

Crystallization:

Crystallization is a process used to purify solid compounds. It involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool, causing the desired compound to crystallize out while the impurities remain in the solution. This method is particularly effective for obtaining high-purity crystalline solids. For some phenolic compounds, crystallization from a solvent system like methanol/water or ethanol/water at low temperatures can yield high purity crystals.

Distillation:

Distillation is a technique used to separate liquids with different boiling points. For phenolic compounds, various distillation methods are employed, including fractional distillation, steam distillation, and extractive distillation. google.comacs.orggoogle.com

Fractional Distillation: This method is used to separate a mixture of liquids with close boiling points. In the industrial production of phenol, for example, a cleavage product mixture is fed into a distillation column to separate phenol from other components like acetone (B3395972) and unreacted starting materials. google.com

Steam Distillation: Steam distillation is particularly useful for purifying compounds that are sensitive to high temperatures. In this process, steam is passed through the mixture, and the volatile phenolic compounds are carried over with the steam, condensed, and collected. acs.orggoogle.com This technique has been studied for the separation of various phenolic compounds. acs.org

Extractive Distillation: This technique involves adding a solvent to the mixture to alter the relative volatilities of the components, thereby facilitating their separation. In the purification of crude phenolic compounds, polyalkylene glycols or their ethers can be used as the extractive solvent. google.com The process allows for the separation of high-purity phenolic compounds in high yields. google.com

The regeneration of materials containing phenolic compounds may also involve purification steps like distillation and crystallization to ensure the removal of contaminants. greenscreenchemicals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. Through the application of one-dimensional and two-dimensional NMR experiments, a complete picture of the atomic connectivity and spatial relationships within the this compound molecule can be assembled.

1D NMR Techniques (¹H NMR, ¹³C NMR, DEPT)

One-dimensional NMR techniques provide fundamental information about the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR: The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons. For this compound, the spectrum would exhibit distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the 2-methyloctan-2-yl substituent. The aromatic region would show complex splitting patterns corresponding to the four protons on the benzene (B151609) ring. docbrown.info The hydroxyl (-OH) proton typically appears as a broad singlet, its chemical shift being sensitive to concentration and solvent. The alkyl portion of the molecule would be characterized by a sharp singlet for the two equivalent methyl groups attached to the tertiary carbon, and a series of overlapping multiplets for the hexyl chain protons.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of this compound would display 12 distinct signals, as some carbons in the alkyl chain may have very similar chemical shifts. Key signals would include those for the aromatic carbons, with the carbon bearing the hydroxyl group appearing at a characteristic downfield shift (typically 150-160 ppm), and the carbon attached to the alkyl group also being distinct. chemguide.co.uklibretexts.org The quaternary carbon of the 2-methyloctan-2-yl group would be identifiable, along with the carbons of the two methyl groups and the six carbons of the hexyl chain. libretexts.org

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment would show CH₃ and CH signals as positive peaks, CH₂ signals as negative peaks, and would not show signals for quaternary carbons or the hydroxyl-bearing aromatic carbon. This technique is invaluable for confirming the assignments made in the standard ¹³C NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 |

| Phenolic OH | 4.5 - 5.5 (broad s) | - | - |

| Aromatic CHs | 6.6 - 7.2 (m) | 115 - 130 | Positive |

| C-OH (Aromatic) | - | 155 - 158 | No Signal |

| C-Alkyl (Aromatic) | - | 140 - 145 | No Signal |

| Quaternary C (Alkyl) | - | 35 - 40 | No Signal |

| gem-Dimethyl (CH₃)₂ | 1.2 - 1.3 (s, 6H) | 28 - 32 | Positive |

| -(CH₂)₅-CH₃ | 1.2 - 1.6 (m) | 22 - 45 | Negative |

| -CH₃ (Terminal) | 0.8 - 0.9 (t) | ~14 | Positive |

Note: Predicted values are based on standard chemical shift tables and data for analogous compounds like 4-(2-methyloctan-2-yl)phenol and other substituted phenols. docbrown.infochemguide.co.uklibretexts.orgchemicalbook.comnih.gov

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are powerful tools for establishing the precise connectivity of atoms within a molecule. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, helping to determine their substitution pattern. It would also reveal the connectivity within the hexyl chain of the octyl group, showing correlations from the terminal methyl protons through the adjacent methylene groups.

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each carbon signal based on the known assignment of its attached proton. For example, the proton signal for the gem-dimethyl groups at ~1.2-1.3 ppm would show a cross-peak to the carbon signal at ~28-32 ppm.

A cross-peak between the protons of the gem-dimethyl groups and the quaternary carbon of the octyl group.

A critical cross-peak between the protons of the gem-dimethyl groups and C-3 of the phenol ring, confirming the attachment point of the entire alkyl substituent.

Correlations from the aromatic protons to various aromatic carbons, confirming the substitution pattern.

Table 2: Key Expected 2D NMR Correlations for Structural Confirmation

| Technique | Proton(s) | Correlated Nucleus (¹H or ¹³C) | Information Gained |

| COSY | Aromatic Protons | Other Aromatic Protons | Confirms ortho, meta, para relationships. |

| COSY | Alkyl Chain Protons | Adjacent Alkyl Chain Protons | Confirms connectivity of the hexyl chain. |

| HMQC/HSQC | gem-Dimethyl Protons | gem-Dimethyl Carbon | Assigns the carbon signal for the methyl groups. |

| HMBC | gem-Dimethyl Protons | Quaternary Alkyl Carbon & C-3 of Phenol Ring | Confirms the structure of the tertiary octyl group and its linkage point to the aromatic ring. youtube.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

While standard mass spectrometry provides the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) measures the mass of an ion with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass based on the specific isotopes of its constituent atoms. preprints.org For this compound (C₁₅H₂₄O), HRMS would be used to verify its elemental composition by matching the experimentally measured exact mass to the theoretically calculated mass. preprints.org

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₂₄O |

| Calculated Monoisotopic Mass | 220.18272 u |

| Analysis Mode | ESI+ (Electrospray Ionization, Positive Mode) |

| Expected Ion | [M+H]⁺ |

| Calculated m/z for [M+H]⁺ | 221.19052 |

Note: The ability of HRMS to differentiate between compounds with the same nominal mass but different elemental formulas makes it a critical tool for structural confirmation. unodc.org

Fragmentation Pattern Interpretation for Structural Insights

In the mass spectrometer, molecules are ionized and often break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint that can be interpreted to deduce the original structure. For this compound, the fragmentation in Electron Ionization (EI) mode, commonly used in GC-MS, would likely proceed through several key pathways:

Alpha-Cleavage: The most prominent fragmentation would be the cleavage of the bond between the quaternary carbon and the hexyl chain. This results in the loss of a hexyl radical (•C₆H₁₃) to form a highly stable tertiary benzylic-type cation.

Methyl Loss: Cleavage of a methyl group from the tertiary carbon would result in the loss of a methyl radical (•CH₃).

Phenolic Cleavages: The phenol ring itself can undergo characteristic fragmentations.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Origin |

| 220 | [C₁₅H₂₄O]⁺• | Molecular Ion (M⁺•) |

| 205 | [M - CH₃]⁺ | Loss of a methyl radical from the tertiary carbon. |

| 135 | [M - C₆H₁₃]⁺ | Alpha-cleavage, loss of the hexyl chain, forming a stable cation. This is often the base peak. |

| 107 | [C₇H₇O]⁺ | Ion corresponding to a hydroxytropylium or related phenolic fragment. |

Note: The interpretation of fragmentation patterns is crucial for distinguishing between isomers and identifying unknown compounds. csic.es

Hyphenated Mass Spectrometry (GC-MS, LC-MS/MS) for Purity Assessment and Mixture Analysis

Hyphenated techniques, which couple a separation method (like gas or liquid chromatography) with mass spectrometry, are standard for analyzing complex samples.

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is well-suited for the analysis of volatile and thermally stable compounds. For phenols, chemical derivatization, such as converting the polar hydroxyl group into a trimethylsilyl (B98337) (TMS) ether using an agent like BSTFA, is often employed. gcms.cz This process increases the volatility and improves the chromatographic peak shape, leading to better separation and detection. gcms.cz GC-MS is used to assess the purity of a synthesized batch of this compound and to identify it in non-biological matrices like seized herbal materials. nih.gov

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): LC-MS/MS is a highly sensitive and selective technique that is ideal for analyzing compounds in complex biological matrices without the need for derivatization. researchgate.netoup.com It is the method of choice in forensic toxicology and clinical analysis. researchgate.nethpst.cz The method involves separating the compound from the matrix using HPLC, followed by tandem mass spectrometry. In MS/MS, a specific precursor ion (e.g., the [M+H]⁺ ion of the target compound) is selected, fragmented, and one or more specific product ions are monitored. hpst.cznih.gov This multiple reaction monitoring (MRM) provides exceptional specificity and allows for accurate quantification even at very low concentrations in samples like whole blood or oral fluid. researchgate.nethpst.cz

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are fundamental in elucidating the structural and electronic characteristics of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands that correspond to specific vibrational modes of the molecule.

The most prominent feature in the IR spectrum of a phenolic compound like this compound is the O-H stretching vibration of the hydroxyl group. okstate.edu This typically appears as a broad band in the region of 3200-3600 cm⁻¹. The broadness of this peak is due to hydrogen bonding. In addition to the O-H stretch, the C-O stretching vibration is observed in the range of 1260-1180 cm⁻¹.

The aromatic nature of the compound is confirmed by the presence of =C-H stretching vibrations near 3030 cm⁻¹ and C=C stretching vibrations within the 1600-1500 cm⁻¹ region. okstate.edu The substitution pattern on the benzene ring influences the out-of-plane bending vibrations, which appear in the 900-675 cm⁻¹ range. For a 1,3-disubstituted (meta-substituted) benzene ring, characteristic bands are expected.

The aliphatic 2-methyloctan-2-yl group contributes to the spectrum with C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups, which are observed between 2850 and 3000 cm⁻¹. C-H bending vibrations for these groups appear in the 1470-1365 cm⁻¹ region.

A study on ortho-alkyl phenols revealed that the presence of a bulky alkyl substituent can lead to the existence of cis and trans isomers, distinguishable by their O-H vibrational frequencies. cdnsciencepub.com Although this compound is a meta-substituted phenol, steric hindrance from the bulky alkyl group could potentially influence the rotational conformation of the hydroxyl group, which might be observable in a high-resolution IR spectrum.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | ~3030 |

| Aliphatic C-H | Stretching | 2850-3000 |

| Aromatic C=C | Stretching | 1600-1500 |

| Aliphatic C-H | Bending | 1470-1365 |

| Phenolic C-O | Stretching | 1260-1180 |

| Aromatic C-H | Out-of-plane Bending | 900-675 |

Note: The exact positions of the peaks can be influenced by the solvent and the physical state of the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Phenol and its derivatives exhibit characteristic absorption bands in the UV region due to π → π* transitions of the aromatic ring.

Phenol itself typically shows two absorption bands in a non-polar solvent: one around 210 nm (the B-band or benzenoid band) and another, less intense band around 270 nm (the E-band or ethylenic band). docbrown.info The presence of substituents on the benzene ring can cause a shift in the position (bathochromic or hypsochromic shift) and intensity (hyperchromic or hypochromic effect) of these absorption maxima (λ_max).

For this compound, the alkyl group is an auxochrome, which can cause a slight red shift (bathochromic shift) of the absorption bands. A reported UV maximum for a related compound, 2-[(1R,3S)-3-hydroxycyclohexyl]-5-(2-methyloctan-2-yl)phenol, is 275.1 nm. swgdrug.org This suggests that the electronic transitions of the phenolic chromophore are influenced by the alkyl substitution. The addition of other substituent groups can further alter the electronic energy levels and the resulting UV-Vis spectrum. docbrown.info

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected λ_max (nm) | Region |

| π → π* (B-band) | ~210-220 | Ultraviolet |

| π → π* (E-band) | ~270-280 | Ultraviolet |

Note: The solvent can significantly affect the position and intensity of the absorption bands.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary technique to IR spectroscopy that provides a "molecular fingerprint" of a compound. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

For this compound, Raman spectroscopy can provide detailed information about the vibrations of the carbon skeleton, including the aromatic ring and the alkyl chain. researchgate.net The principal Raman lines for phenols and related compounds have been documented, and these can be used to identify and characterize the molecule. researchgate.net

Key Raman bands for substituted phenols include those arising from the aromatic ring breathing modes, C-C stretching, and C-H bending vibrations. nih.govresearchgate.net The specific frequencies of these bands are sensitive to the nature and position of the substituents. optica.org The potential for using Raman spectroscopy for the quantitative analysis of phenols in various matrices has also been explored, with detection limits depending on the compound and the presence of resonance enhancement. researchgate.netoptica.org

X-ray Diffraction for Solid-State Structural Confirmation

This technique would reveal the orientation of the 2-methyloctan-2-yl group relative to the phenol ring and the nature of any intermolecular interactions, such as hydrogen bonding between the hydroxyl groups of adjacent molecules. While a crystal structure for this compound itself is not found in the searched literature, studies on related alkylphenols and their complexes have been performed. researchgate.netrcsb.orgrcsb.orgrcsb.orgmdpi.com For instance, the crystal structure of other complex molecules containing a substituted phenol moiety has been determined, providing insights into the structural possibilities. rcsb.orgrcsb.org

Advanced Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, especially in complex mixtures.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common chromatographic methods for the analysis of alkylphenols. roadmaptozero.comrsc.org

High-Performance Liquid Chromatography (HPLC):

HPLC is well-suited for the analysis of phenolic compounds. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is typically employed. Detection is often achieved using a UV detector set at the λ_max of the compound (around 275-280 nm). HPLC coupled with mass spectrometry (LC-MS) provides enhanced selectivity and sensitivity, allowing for the simultaneous determination of various alkylphenols and their derivatives. researchgate.net

Gas Chromatography (GC):

GC is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. Due to the polar hydroxyl group, derivatization is often performed prior to GC analysis to improve peak shape and thermal stability. gcms.cz A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group to a less polar trimethylsilyl ether.

GC is almost always coupled with a mass spectrometer (GC-MS) for detection and identification. The mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for the compound. For a related compound, 2-[(1R,3S)-3-hydroxycyclohexyl]-5-(2-methyloctan-2-yl)phenol, major GC-MS ions have been identified at m/z 215.2, 233.2, and 318.3 (molecular ion). gcms.cz GC-MS/MS can offer even higher sensitivity and specificity for trace analysis. shimadzu.com

Table 3: Chromatographic Methods for the Analysis of this compound

| Technique | Typical Column | Detector | Key Considerations |

| HPLC | Reversed-phase (e.g., C18) | UV, MS | Good for non-volatile or thermally labile compounds. LC-MS offers high sensitivity and specificity. |

| GC | Capillary column (e.g., DB-1 MS) | FID, MS | Often requires derivatization of the hydroxyl group. GC-MS provides structural information from fragmentation patterns. |

Multi-dimensional Chromatography for Complex Mixture Analysis

The analysis of complex mixtures containing alkylphenols such as this compound presents significant analytical challenges due to the presence of numerous isomers and a complex sample matrix. merckmillipore.com Multi-dimensional chromatography, particularly comprehensive two-dimensional gas chromatography (GC×GC), has emerged as a powerful technique for the detailed characterization of such intricate samples. copernicus.org This approach offers significantly enhanced separation capacity and sensitivity compared to traditional one-dimensional gas chromatography (GC). nih.govmonash.edu

The fundamental principle of GC×GC involves the continuous trapping, re-focusing, and re-injection of effluent from a primary analytical column onto a second, shorter column with a different stationary phase, typically of orthogonal selectivity. mdpi.com This process, facilitated by a modulator, allows for the separation of compounds that co-elute in the first dimension, providing a much more detailed compositional fingerprint of the sample. monash.edu When coupled with mass spectrometry (MS), GC×GC-MS provides an unparalleled level of detail for both identification and quantification of individual components in complex mixtures. copernicus.orgnih.gov

In the context of analyzing samples containing this compound and other alkylphenols, GC×GC is particularly advantageous. Technical-grade nonylphenol, a related and widely studied alkylphenol, is known to be a complex mixture of numerous branched isomers, which can be challenging to resolve using conventional GC. merckmillipore.com The enhanced resolving power of GC×GC allows for the separation of these closely related isomers, which is crucial for accurate identification and quantification.

The coupling of liquid chromatography (LC) with GC (LC-GC) represents another multi-dimensional approach that can be employed for the analysis of complex samples containing alkylphenols. bohrium.com This technique allows for a preliminary separation based on polarity or other physicochemical properties by LC, followed by a high-resolution separation of selected fractions by GC. This can be particularly useful for reducing matrix effects and concentrating trace-level analytes before GC analysis. bohrium.com The choice between different multi-dimensional techniques often depends on the specific analytical challenge, including the complexity of the sample and the concentration of the target analytes. monash.edubohrium.com

Recent advancements in data processing and chemometric tools have further enhanced the capabilities of multi-dimensional chromatography. copernicus.org These tools aid in the automated identification and classification of compounds within the large and complex datasets generated by GC×GC-MS, making the interpretation of results more efficient and robust. copernicus.org

Table 1: Comparison of Chromatographic Techniques for Alkylphenol Analysis

| Technique | Advantages | Disadvantages | Relevant Findings |

| GC-MS | High selectivity, sensitivity, and reproducibility. mdpi.com | Often requires derivatization for less volatile compounds. mdpi.compsu.edu Limited separation for complex isomer mixtures. merckmillipore.com | Suitable for compounds with a low degree of polymerization. bohrium.com |

| LC-MS/MS | High sensitivity, selectivity, and throughput; can analyze multiple compounds simultaneously. mdpi.com | Higher cost compared to GC-MS. mdpi.com | Ideal for low volatility metabolites of alkylphenol ethoxylates. bohrium.com |

| GC×GC-MS | Greatly increased peak capacity and sensitivity. nih.govmonash.edu Enables separation of co-eluting compounds and complex isomer mixtures. merckmillipore.comcopernicus.org | More complex method development and data analysis. mdpi.com | Has been used to identify over 260 VOCs in complex samples and separate thousands of compounds in diesel emissions. copernicus.orgnih.gov |

| LC-GC | Combines two orthogonal separation mechanisms for enhanced selectivity. bohrium.com Can reduce matrix effects. bohrium.com | Complex instrumentation and method development. | Can improve the ability to handle complex matrices in surfactant analysis. bohrium.com |

Research Findings and Applications

While specific research applications focusing solely on 3-(2-methyloctan-2-yl)phenol are limited in published literature, its structural features suggest potential utility in several areas of chemical research. As a sterically hindered phenol (B47542), it is a candidate for investigation as an antioxidant. researchgate.netresearchgate.net The bulky tertiary octyl group is expected to enhance its stability and radical-scavenging capabilities.

Furthermore, this compound can serve as a valuable intermediate in the synthesis of more complex molecules. For instance, it has been used as a precursor in the synthesis of hybrid molecules that combine the phenolic scaffold with other pharmacologically active moieties. nih.gov These hybrid compounds are designed to exhibit dual or enhanced biological activities, a strategy of significant interest in modern medicinal chemistry. The lipophilic nature of the 2-methyloctan-2-yl group can also be exploited to modulate the solubility and pharmacokinetic properties of new drug candidates.

Computational Chemistry and Theoretical Investigations of 3 2 Methyloctan 2 Yl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. For 3-(2-Methyloctan-2-yl)phenol, these methods can elucidate its most stable three-dimensional shape, how it might react, and its basic physicochemical characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the lowest energy (most stable) structure of a molecule. irjweb.com For this compound, geometry optimization via DFT would identify the most favorable bond lengths, bond angles, and dihedral angles. This process involves calculating the forces on each atom and adjusting the geometry until a stationary point on the potential energy surface is found.

Conformational analysis, also performed using DFT, is particularly important for this molecule due to the flexibility of the 2-methyloctan-2-yl side chain. By systematically rotating the single bonds, a computational scan can identify various local energy minima (stable conformers) and the energy barriers between them. The analysis would likely focus on the orientation of the bulky alkyl group relative to the phenol (B47542) ring and the orientation of the hydroxyl proton. The cyclohexyl ring in related, more complex cannabinoids like CP-47,497 provides a balance of conformational flexibility and steric bulk that is crucial for receptor recognition, a principle that originates with the foundational phenolic structure.

General protocols for such calculations on phenolic compounds often employ hybrid functionals like B3LYP or M05-2X with basis sets such as 6-31+G(d) to achieve a balance between computational cost and accuracy. explorationpub.com

Table 1: Representative DFT Approaches for Phenolic Compound Analysis

| Computational Protocol | Functional | Basis Set | Environment | Application |

|---|---|---|---|---|

| Protocol 1 explorationpub.com | B3LYP | 6-31G(d) | Gas Phase | Geometry Optimization & Frequencies |

| Protocol 2 explorationpub.com | B3LYP | 6-31+G(d,p) | Implicit Solvent (IEF-PCM) | Solvated Geometry & Energy |

| Protocol 3 mdpi.com | CAM-B3LYP | 6-311G+dp | Explicit Solvent (2 H₂O) + SMD | pKa Prediction |

| Protocol 4 explorationpub.com | M05-2X | 6-31+G(d) | Implicit Solvent (SMD) | Solvation Energy & Enthalpy |

The electronic reactivity of this compound can be described by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijaemr.com

HOMO: Represents the ability to donate an electron. A high HOMO energy value indicates a better electron donor. researchgate.net For a phenol, the HOMO is typically localized on the aromatic ring and the oxygen atom, reflecting its susceptibility to electrophilic attack and its antioxidant properties.

LUMO: Represents the ability to accept an electron. A low LUMO energy value suggests a better electron acceptor. ijaemr.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. irjweb.com A small energy gap implies that the molecule can be excited more easily, suggesting higher chemical reactivity. ijaemr.com

From these energies, several reactivity descriptors can be calculated to quantify chemical behavior. A linear correlation between the HOMO-LUMO energy gap and Hammett constants of substituents has been demonstrated for other phenolic compounds, allowing for a predictable tuning of electronic properties. nih.gov

Table 2: Key Reactivity Descriptors from HOMO-LUMO Energies

| Descriptor | Formula | Interpretation |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. irjweb.com |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the "escaping tendency" of electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability to accept electrons. |

Computational methods can accurately predict key physicochemical parameters like the acid dissociation constant (pKa). The pKa of the phenolic hydroxyl group is critical to its chemical behavior and its ability to engage in hydrogen bonding in different physiological environments.

A highly accurate protocol for computing the pKa of phenols involves DFT calculations (using functionals like CAM-B3LYP) that include two explicit water molecules to model the hydrogen-bonding network around the hydroxyl group, in addition to a continuum solvation model (like SMD). mdpi.com This direct approach avoids the need for empirical corrections and has shown a mean absolute error of about 0.3 pKa units for a range of substituted phenols. mdpi.com Such a method would be directly applicable to determine the acidity of this compound.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

While quantum calculations focus on static, minimum-energy states, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. This provides insight into the conformational stability and interaction dynamics of this compound, particularly in a biological context.

MD simulations have been instrumental in studying complex derivatives of this phenol, such as CP-55,940, when bound to cannabinoid receptors like CB1. pdbj.orgresearchgate.net These simulations reveal how the ligand and receptor adapt to each other, the stability of the binding pose, and the role of specific molecular interactions. For instance, simulations show that allosteric modulators can affect receptor activation by promoting or impeding the rearrangement of transmembrane helices, a signal that must be propagated from the binding pocket where the core phenolic structure resides. pdbj.org The this compound moiety is a key pharmacophore in these interactions, with its bulky alkyl chain occupying a hydrophobic pocket and its hydroxyl group forming critical hydrogen bonds. longdom.org

In Silico Screening and Virtual Ligand Prediction Studies

In silico screening uses computational docking to predict how a molecule might bind to a protein target. The this compound scaffold is a common feature in ligands screened for activity at cannabinoid receptors. mdpi.comchemrxiv.org

In these studies, derivatives like CP-55,940 are often used as reference or co-crystallized ligands to define the binding site for docking calculations. longdom.orgresearchgate.net The docking process evaluates thousands of possible binding poses and scores them based on factors like electrostatic and van der Waals interactions. Hydrophobic interactions are a primary contributor to the high docking affinity of cannabinoid ligands, with the alkyl side chain of the this compound moiety playing a central role. longdom.org Furthermore, the phenolic hydroxyl group is consistently identified as forming essential hydrogen bonds with receptor residues. longdom.org

Table 3: Example of In-Silico Docking Results for a Cannabinoid Containing the Phenol Moiety

| Protein Target | PDB ID | Ligand Used in Study | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Cannabinoid Receptor 1 (CB1) | 6KQI | CP-55,940 | -10.949 (example value) | Phe170, Phe268, Trp279 (π-π stacking with phenol ring) longdom.org |

| Cannabinoid Receptor 2 (CB2) | 6PT0 | WIN 55,212-2 | Not specified | Phe87, Phe183, Trp194 (π-π stacking with phenol ring) longdom.org |

Note: The docking score is an example from a study on a complex cannabinoid, illustrating the favorable binding energy. researchgate.net

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding is a critical non-covalent interaction that dictates molecular structure and interactions.

Intermolecular Hydrogen Bonding: The hydroxyl (-OH) group of this compound is a classic hydrogen bond donor and acceptor. It can form hydrogen bonds with solvent molecules (like water) or with amino acid residues in a protein binding pocket. libretexts.org Docking studies confirm that this phenolic hydroxyl is essential for activity at CB1 and CB2 receptors, often forming a hydrogen bond with a key serine or threonine residue. longdom.org

Table of Compounds Mentioned

| Compound Name | IUPAC Name | Other Names / Acronyms |

|---|---|---|

| This compound | This compound | - |

| CP-47,497 | 2-[(1S,3R)-3-hydroxycyclohexyl]-5-(2-methyloctan-2-yl)phenol | - |

| CP-55,940 | 2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol | - |

| WIN 55,212-2 | (R)-(5-methyl-3-(morpholinomethyl)-2,3-dihydro- mdpi.comnih.govoxazino[2,3,4-hi]indol-6-yl)(naphthalen-1-yl)methanone | - |

| Phenol | Phenol | Carbolic acid |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for Branched Alkylphenols

Methodological Frameworks for SAR/QSAR Development in Phenolic Derivatives

The development of SAR and QSAR models for phenolic derivatives involves a multi-step process designed to correlate molecular structure with biological or chemical activity. nih.gov This process is essential for predicting the properties of new chemical structures and understanding their mechanisms of action. nih.gov

A typical QSAR methodology includes four key components:

Activity Data: A training set of compounds with known activities is required for model development. nih.gov

Structural Descriptors: Experimental or calculated values of structural descriptors for the compounds in the training set are necessary. nih.gov

Statistical Methods: Appropriate statistical methods are selected for model development. nih.gov

Statistical Validation: The developed models undergo rigorous statistical validation to ensure their reliability and significance. nih.gov

The quality and reliability of the experimental data are fundamental to the development of a robust QSAR model. nih.gov The process involves selecting appropriate molecular descriptors that can account for the variations in the biological effect of interest. nih.gov The model's statistical performance is evaluated, including its ability to predict the activity of an external test set of compounds. nih.gov It is also crucial to define the applicability domain of the model, which is the chemical, structural, and biological space of the training set. nih.gov Simple, transparent, and mechanistically relevant models are generally preferred. nih.gov

Various statistical techniques are employed in QSAR model development, including:

Multiple Linear Regression (MLR) nih.govnih.gov

Principal Component Regression (PCR) nih.gov

Partial Least-Squares (PLS) Regression nih.gov

Neural Networks (NN) nih.govnih.gov

Deep Neural Networks ijsmr.inijsmr.in

Genetic Algorithms (GA) nih.gov

The goal is to create models that are not only predictive but also provide insights into the underlying mechanisms of action. nih.gov

Impact of Alkyl Chain Length and Branching on Molecular Interactions

The length and branching of the alkyl chain in alkylphenols significantly influence their molecular interactions and, consequently, their biological activities. jst.go.jpnih.govnih.govnii.ac.jp

Alkyl Chain Length:

Generally, an increase in the length of the alkyl chain at the para position of the phenol (B47542) ring leads to an increase in biological activity, such as estrogenic activity. ijpsonline.com

The interaction between alkylphenols and receptors, like the estrogen receptor, tends to become stronger as the number of alkyl carbons increases. nih.gov For instance, the activity of para-alkylphenols in binding to the estrogen receptor was found to be maximized with a nonyl (n=9) group. nih.gov

The length of the alkyl chain also affects the thermal stability, absorption spectra in thin films, phase behavior, solubility, and charge-carrier mobility of these compounds. rsc.org

Alkyl Chain Branching:

Branched alkyl chains, such as the 2-methyloctan-2-yl group in 3-(2-Methyloctan-2-yl)phenol, can provide better solubility for the compounds. pku.edu.cn

The position of the branching point on the alkyl chain has a crucial impact on molecular packing and thin-film morphology, which in turn affects device performance in applications like polymer thin-film transistors. pku.edu.cn Moving the branching point further from the backbone of a conjugated polymer has been shown to significantly improve charge mobility. pku.edu.cn

More highly branched isomers of alkylphenols have been shown to be more estrogenic. nih.gov This suggests that the degree of branching can influence the ligand activity for nuclear receptors like CAR and PXR. nih.gov

Studies have indicated that nonbranched alkyl groups tend to be in an extended conformation, while branched alkyl groups are in a folded conformation. nih.govnii.ac.jp This difference in conformation suggests that branched and nonbranched alkyl moieties of alkylphenols interact differently with the lipophilic ligand-binding cavity of receptors. nih.govnii.ac.jp

The following table summarizes the influence of alkyl chain characteristics on the properties of alkylphenols:

| Alkyl Chain Characteristic | Influence on Molecular Interactions and Properties |

| Increased Chain Length | Generally increases biological activity (e.g., estrogenic activity) ijpsonline.com, strengthens receptor binding nih.gov, and affects physical properties like thermal stability and solubility rsc.org. |

| Branching | Improves solubility pku.edu.cn, influences molecular packing and conformation nih.govnii.ac.jppku.edu.cn, and can enhance biological activity (e.g., estrogenicity) nih.gov. |

Role of Electronic and Hydrophobicity Descriptors in Activity Prediction

In QSAR studies of phenolic compounds, electronic and hydrophobicity descriptors are paramount in predicting their biological and chemical activities. nih.govijsmr.injst.go.jp These descriptors help to define the mechanistic models that govern the interactions between these molecules and their biological targets. jst.go.jp

Hydrophobicity Descriptors:

LogP (Octanol-Water Partition Coefficient): This is a key descriptor representing the hydrophobicity of a compound. ijsmr.injst.go.jp It plays a major role in the cytotoxicity of many chemical compounds, including phenols. ijsmr.in In many QSAR models for phenols, hydrophobicity is a dominant parameter influencing their interactions. jst.go.jp For example, a linear correlation has been established between the hydrophobicity of alkylphenols and their binding affinity to the estrogen receptor, where a higher LogP value corresponds to a higher binding affinity. ijpsonline.com

π values: These are substituent hydrophobicity constants that are also used to represent the hydrophobic character of different parts of a molecule. jst.go.jp

Electronic Descriptors:

Hammett Sigma (σ) Constants: These constants describe the electron-donating or electron-withdrawing nature of substituents on the aromatic ring and are crucial for understanding electronic contributions to activity. jst.go.jp

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are important quantum chemical descriptors. ijsmr.inresearchgate.net EHOMO is related to the electron-donating ability of a molecule, while ELUMO is related to its electron-accepting ability. researchgate.net These descriptors are frequently used in QSAR models for phenols to account for their electronic properties. ijsmr.in

Ionization Potential (IP): This descriptor is another important electronic parameter used in QSAR modeling of phenolic compounds. ijsmr.in

Acid Dissociation Constant (pKa): The pKa value is a significant electronic descriptor that influences the ionization state of the phenolic hydroxyl group and thus its interaction with biological targets. ijsmr.in

The interplay of these descriptors is critical. For instance, the toxicity of phenols to organisms like Tetrahymena pyriformis can be predicted by QSAR models that incorporate both hydrophobicity (log P) and electronic parameters (pKa or ELUMO). jst.go.jp Similarly, the antioxidant activity of phenolic compounds is often correlated with electronic descriptors like the bond dissociation enthalpy (BDE) of the phenolic O-H bond and the ionization potential. researchgate.net

The following table provides an overview of key descriptors and their significance:

| Descriptor Type | Examples | Significance in QSAR of Phenols |

| Hydrophobicity | logP, π values | Governs the transport and partitioning of the molecule to the site of action. Crucial for receptor binding. ijsmr.injst.go.jpijpsonline.com |

| Electronic | Hammett σ constants, EHOMO, ELUMO, IP, pKa | Describes the electronic nature of the molecule, influencing its reactivity and interaction with biological targets. ijsmr.injst.go.jpresearchgate.net |

Development and Validation of Predictive QSAR Models

The development and validation of predictive Quantitative Structure-Activity Relationship (QSAR) models are critical steps in computational toxicology and drug design. nih.govnih.gov These models aim to establish a statistically significant correlation between the chemical structure of compounds and their biological or chemical activities. nih.govnih.gov

Model Development:

The process begins with a dataset of compounds with known activities, which is typically divided into a training set and a test set. imist.ma The training set is used to build the QSAR model, while the test set is used for external validation to assess its predictive power. nih.govimist.ma Various statistical methods are employed for model development, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Artificial Neural Networks (ANN). nih.govnih.govimist.ma

A key aspect of model development is the selection of appropriate molecular descriptors that capture the structural features relevant to the activity being studied. nih.gov These can include electronic, hydrophobic, steric, and topological descriptors. nih.gov For phenolic compounds, descriptors related to hydrophobicity (e.g., logP) and electronic properties (e.g., HOMO/LUMO energies, pKa) are often crucial. ijsmr.injst.go.jp

Model Validation:

Validation is essential to ensure the robustness, reliability, and predictive capability of the developed QSAR model. nih.gov It involves several statistical checks:

Internal Validation: This is typically performed using methods like leave-one-out (LOO) or leave-many-out cross-validation. nih.govijpsonline.com In LOO cross-validation, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds in the training set. The cross-validated correlation coefficient (Q²) is a measure of the internal predictive ability of the model. nih.govijpsonline.com

External Validation: The predictive power of the model is further assessed using an external test set of compounds that were not used in the model development. nih.gov The correlation coefficient (R²) between the predicted and observed activities of the test set compounds is a key metric for external validation. nih.gov

Statistical Parameters: Several statistical parameters are used to evaluate the quality of a QSAR model, including:

R² (Coefficient of Determination): Measures the goodness of fit of the model. nih.govmdpi.com

Q² (Cross-validated R²): Indicates the internal predictive ability of the model. nih.govnih.gov

Standard Deviation (s): Represents the standard error of the estimate. jst.go.jp

A well-validated QSAR model should have high values for R² and Q², a low standard deviation, and a significant F-statistic. researchgate.netnih.govmdpi.com Furthermore, the difference between R² and Q² should not be too large, as a large difference may indicate overfitting of the model. mdpi.com The ultimate goal is to develop a model that can accurately predict the activity of new, untested compounds within its applicability domain. nih.gov

Ligand-Based and Structure-Based Approaches to SAR Elucidation

The elucidation of Structure-Activity Relationships (SAR) for compounds like this compound can be approached through two main computational strategies: ligand-based and structure-based methods. nih.gov

Ligand-Based Approaches:

Ligand-based methods are employed when the three-dimensional structure of the biological target (e.g., a receptor or enzyme) is unknown. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. The analysis is based on a set of known active and inactive compounds.

Key ligand-based methods include:

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to be active. This pharmacophore model can then be used to screen large databases for new potential ligands.

3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship): Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. researchgate.net These models correlate the 3D properties (steric and electrostatic fields) of a set of aligned molecules with their biological activities. researchgate.net This provides a quantitative prediction of activity and a visual representation of the regions where modifications to the molecular structure are likely to increase or decrease activity.

Structure-Based Approaches:

Structure-based methods are utilized when the 3D structure of the biological target has been determined, typically through techniques like X-ray crystallography or NMR spectroscopy. These methods aim to understand the interactions between the ligand and the target at an atomic level.

Key structure-based methods include:

Molecular Docking: This is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Docking simulations can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. nih.gov The results can guide the design of new ligands with improved binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic picture of the ligand-receptor complex over time. They can be used to refine the binding poses obtained from docking and to study the conformational changes that occur upon ligand binding.

Synergy of Approaches:

The choice between ligand-based and structure-based approaches depends on the available information about the biological target. Both methodologies are powerful tools for elucidating the complex relationships between chemical structure and biological function, ultimately guiding the rational design of novel compounds.

Mechanistic Studies and Biological Target Identification of 3 2 Methyloctan 2 Yl Phenol and Analogues

Proteomic and Chemical Biology Approaches for Target Deconvolution

Proteomic and chemical biology techniques are instrumental in identifying the direct binding partners of small molecules like 3-(2-Methyloctan-2-yl)phenol from the complex milieu of the cellular proteome. These methods provide direct physical evidence of interaction, which is crucial for validating potential targets.

Affinity Chromatography and Chemical Proteomics

Affinity chromatography is a foundational technique in chemical proteomics for isolating proteins that bind to a specific ligand. In the context of this compound, this would involve immobilizing the compound or a close analogue onto a solid support, such as agarose (B213101) beads. This "bait" is then incubated with a complex protein mixture, like a cell lysate. Proteins that bind to the immobilized compound are selectively retained, while non-binding proteins are washed away. The captured proteins are then eluted and identified using mass spectrometry.

A critical aspect of this technique is the design of the affinity probe. A linker must be attached to a position on the this compound molecule that does not interfere with its binding to its biological target(s). Structure-activity relationship (SAR) studies of analogues can inform the optimal point of attachment.

Table 1: Potential Experimental Workflow for Affinity Chromatography of this compound

| Step | Description |

| 1. Probe Synthesis | Synthesize an analogue of this compound with a linker arm suitable for immobilization (e.g., with a terminal amine or carboxyl group). |

| 2. Immobilization | Covalently attach the synthesized probe to an activated solid support (e.g., NHS-activated sepharose beads). |

| 3. Lysate Preparation | Prepare a native protein lysate from cells or tissues of interest. |

| 4. Affinity Capture | Incubate the immobilized probe with the protein lysate to allow for binding of target proteins. |

| 5. Washing | Wash the beads extensively to remove non-specifically bound proteins. |

| 6. Elution | Elute the specifically bound proteins using a competitive ligand, changes in pH, or ionic strength. |

| 7. Protein Identification | Identify the eluted proteins using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). |

This approach has the potential to identify both known and novel protein targets of this compound, providing a direct avenue to understanding its polypharmacology.

Drug Affinity Responsive Target Stability (DARTS)

Drug Affinity Responsive Target Stability (DARTS) is a label-free method for identifying the protein targets of small molecules. It is based on the principle that the binding of a small molecule to its target protein can stabilize the protein's structure, making it more resistant to proteolysis.

In a typical DARTS experiment, a cell lysate is treated with either the compound of interest (this compound) or a vehicle control. The lysates are then subjected to limited proteolysis by a protease. The resulting protein fragments are separated by SDS-PAGE. Proteins that are stabilized by binding to the compound will be less digested and will therefore appear as more intense bands on the gel compared to the control. These protected protein bands can then be excised and identified by mass spectrometry.

Table 2: Hypothetical DARTS Experiment for this compound Target Identification

| Condition | Treatment | Expected Outcome |

| Control | Vehicle (e.g., DMSO) followed by protease digestion. | Background level of protein digestion. |

| Test | This compound followed by protease digestion. | Specific protein bands show increased intensity due to protection from proteolysis. |

| Specificity Control | An inactive analogue of this compound followed by protease digestion. | No significant protection of the target protein(s) is observed. |

The major advantage of DARTS is that it does not require chemical modification or immobilization of the compound, thus avoiding potential alterations to its binding properties.

Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy that utilizes reactive chemical probes to assess the functional state of entire enzyme families directly in native biological systems. While traditionally used for enzymes, variations of this technique can be adapted for other protein classes.

For a compound like this compound, a competitive ABPP approach would be most suitable. In this setup, a cell or tissue lysate is pre-incubated with this compound before the addition of a broad-spectrum activity-based probe that targets a specific class of enzymes (e.g., serine hydrolases or cysteine proteases). If this compound binds to a member of this enzyme class, it will block the binding of the activity-based probe. The protein targets can then be identified by quantitative mass spectrometry, looking for proteins with reduced probe labeling in the presence of the compound.

This method is particularly useful for identifying enzymatic targets and can provide insights into the compound's effect on enzyme activity. Given that some cannabinoid-like molecules interact with enzymes involved in endocannabinoid metabolism (e.g., FAAH and MAGL), ABPP is a highly relevant technique for studying this compound. berkeley.eduuniversiteitleiden.nl

Genetic and Genomic Strategies for Mechanism of Action Elucidation

Genetic and genomic approaches provide complementary information to proteomic methods by identifying the genes and pathways that are functionally important for the cellular response to a compound.

Gene Perturbation Studies (e.g., RNA Interference, CRISPR-Cas9)

Gene perturbation technologies such as RNA interference (RNAi) and CRISPR-Cas9 can be used to systematically knock down or knock out the expression of individual genes. By observing how the depletion of a specific protein affects the cellular response to this compound, one can infer the role of that protein in the compound's mechanism of action.

For instance, if knocking out a particular receptor abolishes the downstream signaling effects of this compound, it strongly suggests that this receptor is a primary target. High-throughput screening using genome-wide RNAi or CRISPR libraries can identify genes that, when perturbed, either sensitize or confer resistance to the compound, thereby mapping out the genetic landscape of its activity. Studies have successfully used RNAi to modulate cannabinoid biosynthesis, demonstrating the utility of this approach in the broader field. nih.govresearchgate.net

Table 3: Application of Gene Perturbation in Studying this compound

| Technique | Application | Potential Finding |

| RNAi Screening | A library of siRNAs targeting all known genes is used to treat cells, followed by exposure to this compound. | Identification of genes whose knockdown alters the phenotypic response to the compound, suggesting their involvement in its mechanism of action. |

| CRISPR-Cas9 Knockout | Generation of cell lines with specific genes knocked out, followed by functional assays in the presence of this compound. | Validation of putative targets identified by other methods; a loss of compound effect in a knockout cell line confirms the target's necessity. |

Connectivity Map and Gene Expression Profiling for Phenotypic Correlation

Gene expression profiling, often utilizing microarrays or RNA sequencing (RNA-seq), can capture the global transcriptional changes in a cell upon treatment with this compound. The resulting gene expression signature can provide a comprehensive view of the biological pathways modulated by the compound.

The Connectivity Map (CMap) is a large-scale database of gene expression profiles from human cells treated with a vast library of small molecules. By comparing the gene expression signature of this compound with the signatures in the CMap database, it is possible to identify other compounds that elicit similar or opposing transcriptional responses. This can help to hypothesize the mechanism of action of this compound by analogy to well-characterized drugs. For example, if this compound's expression signature is highly similar to that of known cannabinoid receptor agonists, it would provide strong evidence for a similar mechanism.

Table 4: Utilizing Connectivity Map for this compound Research

| Step | Description |

| 1. Signature Generation | Treat a relevant human cell line with this compound and perform RNA-seq to generate a differential gene expression signature. |

| 2. CMap Query | Query the CMap database with the generated signature. |

| 3. Analysis of Connections | Analyze the resulting list of small molecules with high positive or negative connectivity scores. |

| 4. Hypothesis Generation | Formulate hypotheses about the mechanism of action of this compound based on the known mechanisms of the connected compounds. |

These genomic strategies, when integrated with proteomic data, can provide a holistic understanding of the molecular basis of action for this compound and its analogues.

Enzymatic Interaction and Modulatory Studies

The biological activity of phenolic compounds, including this compound and its analogues, is often attributed to their interaction with various enzymes. These interactions can lead to either the inhibition or activation of enzymatic processes, thereby influencing cellular pathways. The nature and extent of these interactions are governed by the structural characteristics of the phenolic compound, such as the arrangement of hydroxyl groups on the phenol (B47542) ring and the properties of the alkyl chains.

While specific kinetic studies on this compound are not extensively documented in publicly available literature, the broader class of alkylphenols has been shown to modulate the activity of various enzymes. The inhibitory activity of alk(en)yl phenols against enzymes like xanthine (B1682287) oxidase is influenced by both the hydroxyl group arrangement on the phenol ring and the characteristics of the alkyl chain. nih.gov

Generally, enzyme inhibition by phenolic compounds can follow different kinetic models, including competitive, non-competitive, uncompetitive, and mixed-type inhibition. For instance, studies on other phenolic compounds have demonstrated Henri-Michaelis-Menten kinetics, substrate inhibition, and allosteric behavior depending on the specific enzyme and substrate involved. nih.gov The determination of kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) is crucial for understanding the efficiency of enzyme inhibition.

In the context of drug metabolism, enzymes like Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) are key in the biotransformation of xenobiotics. Kinetic studies of cannabinoids, which share structural similarities with some phenolic compounds, have shown that specific CYP isoenzymes are major pathways for their metabolism, with defined Km and Vmax values. nih.gov This highlights the importance of detailed kinetic analysis in understanding the metabolic fate and potential enzymatic interactions of compounds like this compound.

It is important to note that the nature of the enzymatic interaction can be complex. For example, the conjugation of stereoisomers of certain diolepoxides with glutathione (B108866), catalyzed by glutathione S-transferase, exhibits different enzyme kinetics for each stereoisomer, ranging from substrate inhibition to allosteric effects. nih.gov This underscores the need for specific experimental data on this compound to fully elucidate its enzyme modulatory profile.

Table 1: General Types of Enzyme Inhibition Kinetics Observed with Phenolic Compounds

| Inhibition Type | Description |

|---|---|

| Competitive | Inhibitor binds to the active site, competing with the substrate. |

| Non-competitive | Inhibitor binds to a site other than the active site, affecting enzyme conformation. |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. |

| Mixed | Inhibitor can bind to both the free enzyme and the enzyme-substrate complex. |

| Substrate Inhibition | The enzyme's activity is inhibited at high substrate concentrations. |